molecular formula C7H8ClN3O5 B145106 3,5-Dinitrobenzyloxyamine hydrochloride CAS No. 127312-04-3

3,5-Dinitrobenzyloxyamine hydrochloride

Cat. No.: B145106
CAS No.: 127312-04-3
M. Wt: 249.61 g/mol
InChI Key: XTEHSFDESUDUCU-UHFFFAOYSA-N
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Description

3,5-Dinitrobenzyloxyamine hydrochloride is a chemical compound with the molecular formula C7H8ClN3O5. It is derived from nitrobenzene, a prevalent industrial chemical. This compound is known for its unique properties and has been extensively studied for its diverse applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitrobenzyloxyamine hydrochloride typically involves the nitration of benzyl alcohol to form 3,5-dinitrobenzyl alcohol. This intermediate is then reacted with hydroxylamine hydrochloride under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. Industrial production may also incorporate additional purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dinitrobenzyloxyamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound can yield 3,5-diaminobenzyloxyamine .

Scientific Research Applications

3,5-Dinitrobenzyloxyamine hydrochloride has found extensive utilization in various fields of scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,5-Dinitrobenzyloxyamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The nitro groups in the compound can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3,5-Dinitrobenzoyl chloride
  • 3,5-Dinitrophenylhydrazine
  • 3,5-Dinitrobenzyl alcohol

Comparison: Compared to these similar compounds, 3,5-Dinitrobenzyloxyamine hydrochloride is unique due to its specific functional groups and reactivity. For instance, while 3,5-Dinitrobenzoyl chloride is primarily used in acylation reactions, this compound is more versatile, participating in a broader range of chemical reactions. Its unique structure also makes it a valuable tool in various scientific research applications .

Properties

IUPAC Name

O-[(3,5-dinitrophenyl)methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O5.ClH/c8-15-4-5-1-6(9(11)12)3-7(2-5)10(13)14;/h1-3H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEHSFDESUDUCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585936
Record name O-[(3,5-Dinitrophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127312-04-3
Record name O-[(3,5-Dinitrophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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